BenchChemオンラインストアへようこそ!

3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside

xanthine oxidase inhibition enzyme kinetics irreversible inhibitor

3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside (CAS 241129-90-8; also known as glycitein 7-O-β-D-glucoside or glycitin) is a naturally occurring isoflavone 7-O-glycoside characterized by a methoxy substituent at the 6-position of the A-ring and a hydroxyl at the 4′-position of the B-ring, with β-D-glucose attached at the 7-position. It belongs to the soy isoflavone family alongside daidzin (daidzein 7-O-glucoside) and genistin (genistein 7-O-glucoside), but its unique 6-methoxy substitution pattern, as opposed to the 5-hydroxyl of genistin or the unsubstituted A-ring of daidzin, confers distinct pharmacological and pharmacokinetic properties that preclude simple class-based interchangeability.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
Cat. No. B11935517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
InChIKeyMMZAWANLDLVWNL-MIUGBVLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside (Glycitin): Procurement-Relevant Identity and Isoflavone Class Positioning


3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside (CAS 241129-90-8; also known as glycitein 7-O-β-D-glucoside or glycitin) is a naturally occurring isoflavone 7-O-glycoside characterized by a methoxy substituent at the 6-position of the A-ring and a hydroxyl at the 4′-position of the B-ring, with β-D-glucose attached at the 7-position [1]. It belongs to the soy isoflavone family alongside daidzin (daidzein 7-O-glucoside) and genistin (genistein 7-O-glucoside), but its unique 6-methoxy substitution pattern, as opposed to the 5-hydroxyl of genistin or the unsubstituted A-ring of daidzin, confers distinct pharmacological and pharmacokinetic properties that preclude simple class-based interchangeability [2].

Why In-Class Isoflavone Glucosides Cannot Substitute for 3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside: Structural and Mechanistic Divergence


Although glycitin shares the 7-O-β-D-glucoside architecture with daidzin and genistin, substitution at the 6-position with a methoxy group (rather than a hydroxyl or hydrogen) fundamentally alters its enzyme inhibition mechanism, bioavailability, and bioactivity profile. Critically, glycitein 7-O-glucoside acts as an irreversible inhibitor of xanthine oxidase, whereas daidzin and genistin are reversible inhibitors [1]. In micellized delivery systems, glycitin achieves ~90% absorption and metabolism compared to only ~60% for daidzin and genistin [2]. Furthermore, glycitein 7-O-glucoside uniquely combines DPPH/superoxide radical scavenging with IgE-suppressive anti-allergic activity, while its positional isomer glycitein 4'-O-glucoside is inactive against IgE [3]. These structural determinants create non-interchangeable functional profiles that demand compound-specific procurement for hypothesis-driven research.

Quantitative Differential Evidence for 3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside vs. Closest Comparators


Irreversible vs. Reversible Xanthine Oxidase Inhibition: Glycitein 7-O-glucoside vs. Daidzin, Genistin, Daidzein, and Genistein

In a head-to-head enzymatic kinetic study of five black bean isoflavones, glycitein-7-O-glucoside (glycitin) exhibited an IC50 of 56.22 μg/mL against xanthine oxidase. Crucially, glycitin and genistein acted as irreversible inhibitors, whereas daidzin (IC50 35.08 μg/mL), genistin (IC50 30.76 μg/mL), and daidzein (IC50 68.79 μg/mL) were reversible inhibitors [1]. The irreversible inhibition mechanism means that glycitin forms a stable, covalent or tightly bound complex with xanthine oxidase, resulting in sustained enzyme suppression that is independent of equilibrium drug concentration—a mechanistically distinct profile from all other tested isoflavone glucosides except genistein [1].

xanthine oxidase inhibition enzyme kinetics irreversible inhibitor hyperuricemia gout

Superior Micellized Bioavailability: Glycitin ~90% vs. Daidzin/Genistin ~60% Absorption in Drosophila Model

In a controlled bioavailability study comparing soy isoflavone glucosides in micellized versus powdered soy extract formulations using Drosophila melanogaster, glycitin (glycitein 7-O-glucoside) and its aglycone glycitein were absorbed and metabolized to nearly 90% in micellized form. In contrast, daidzin and genistin and their respective aglycones reached only approximately 60% absorption/metabolism under identical micellized conditions [1]. This ~30 percentage-point bioavailability advantage is attributable to the unique 6-methoxy substitution on the glycitein scaffold, which alters intestinal uptake and metabolic handling relative to the 5-hydroxy (genistin) or unsubstituted (daidzin) A-ring congeners.

bioavailability micellization isoflavone absorption pharmacokinetics Drosophila model

Position-Specific Anti-Allergic IgE Suppression: 7-O-Glucoside Active, 4'-O-Glucoside Inactive

In an in vivo rat model of IgE antibody formation using 7S-globulin from soybean as antigen, glycitein 7-O-β-D-glucoside (compound 3) significantly suppressed plasma IgE levels to 176.3 ± 87.0 ng/mL compared to 392.8 ± 120.7 ng/mL in untreated controls (P < 0.05), representing a ~55% reduction. Critically, the positional isomer glycitein 4'-O-β-D-glucoside (compound 2) showed no significant IgE suppression (382.2 ± 100.5 ng/mL), demonstrating that anti-allergic activity is strictly dependent on glucosylation at the 7-position rather than the 4'-position [1]. Daidzein 7-O-β-D-glucoside (daidzin; compound 10) also suppressed IgE (164.1 ± 78.5 ng/mL), but glycitein 7-O-glucoside uniquely combines this anti-allergic activity with irreversible xanthine oxidase inhibition [1][2].

anti-allergic activity IgE suppression isoflavone glycoside structure-activity relationship type I hypersensitivity

Dual Antioxidant Radical Scavenging: DPPH IC50 = 51 μM and Superoxide IC50 = 708 μM with Comparative Positioning

Glycitein 7-O-β-D-glucoside demonstrated DPPH free-radical scavenging activity with an IC50 of 51 μM and superoxide-radical scavenging activity with an IC50 of 708 μM. These values position it comparably to daidzein 7-O-β-D-glucoside (daidzin: DPPH IC50 = 45 μM, superoxide IC50 = 767 μM) and genistein 7-O-β-D-glucoside (genistin: DPPH IC50 = 49 μM, superoxide IC50 = 704 μM, from a parallel study) [1][2]. Vitamin C controls yielded DPPH IC50 = 30–35 μM and superoxide IC50 = 698–704 μM. Notably, elongation to maltoside or maltotrioside abolished radical scavenging activity (IC50 >200 μM for DPPH; >1,000 μM for superoxide), demonstrating that the monoglucoside form is the minimal active unit [1].

DPPH radical scavenging superoxide scavenging antioxidant isoflavone glucoside oxidative stress

In Silico Anti-Caries Lead Identification: Top Candidate Among 93 Propolis Compounds Alongside Genistin

In a comprehensive in silico screen of 93 propolis-derived compounds targeting Streptococcus mutans glucosyltransferase (Gtf, PDB: 3AIC) and antigen I/II (PDB: 3IPK), 3'-methoxy-5'-hydroxyisoflavone-7-O-β-D-glucoside was identified as one of four best candidates alongside diosmetin, cosmosiin, and genistin [1]. The compound demonstrated high docking stability with conserved amino acid residues and low dynamics fluctuation in 50 ns molecular dynamics simulations. Binding affinities across all 93 ligands ranged from −7.53 to −8.44 kcal/mol for 3AIC and −6.5 to −7.32 kcal/mol for 3IPK, with the target compound ranking among the top ligands for both protein targets. Its predicted toxicity class was 6 (ProTox-II), compared to class 5 for genistin, indicating a favorable safety margin [1].

molecular docking Streptococcus mutans dental caries glucosyltransferase in silico screening

Aglycone Absorption Superiority: Glycitein Urinary Recovery 33.2% vs. Daidzein 4.6% and Genistein 2.2% in Hamster Model

In a controlled dietary intervention study in female Golden Syrian hamsters, the percentage urinary recovery of ingested isoflavone dose—a direct measure of apparent absorption—was glycitein (33.2%) > daidzein (4.6%) > genistein (2.2%), with glycitein absorption significantly greater than both comparators (P < 0.05) [1]. This ~7-fold absorption advantage over daidzein and ~15-fold over genistein translated into functional superiority: hamsters fed glycitein (0.9 mmol/kg diet, 4 weeks) exhibited significantly lower plasma total cholesterol (−15%) and non-HDL cholesterol (−24%) versus casein controls, whereas daidzein and genistein showed no significant cholesterol-lowering effect at the same molar dose [1]. Although these data are for the aglycone form, they establish the glycitein scaffold's intrinsic pharmacokinetic advantage that underlies the glucoside's performance.

isoflavone absorption urinary recovery glycitein bioavailability cholesterol-lowering pharmacokinetics

Evidence-Backed Application Scenarios for 3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside Procurement


Sustained Xanthine Oxidase Inhibition Models (Hyperuricemia/Gout Research)

Glycitein 7-O-glucoside is the rational choice for experimental models requiring prolonged xanthine oxidase suppression due to its irreversible inhibition mechanism, which maintains target engagement beyond the dosing interval. In contrast, reversible inhibitors daidzin and genistin lose efficacy as drug concentration falls below the IC50 threshold, necessitating more frequent dosing or continuous infusion to maintain comparable enzyme suppression [1]. This mechanistic advantage makes glycitin the preferred tool compound for chronic hyperuricemia models where stable xanthine oxidase inhibition is required.

High-Bioavailability Isoflavone Delivery in Micellized or Lipid-Based Formulations

For nutraceutical and pharmaceutical formulation development requiring maximal oral isoflavone exposure, glycitin consistently outperforms daidzin and genistin. In micellized soy extract formulations, glycitin achieves ~90% absorption/metabolism compared to ~60% for daidzin and genistin [2]. The underlying glycitein scaffold also demonstrates 7- to 15-fold higher urinary recovery than daidzein and genistein in mammalian models [3]. Glycitin should be prioritized when experimental or product specifications demand high and predictable systemic isoflavone exposure.

Anti-Allergic Drug Discovery Requiring Dual IgE Suppression and Antioxidant Activity

Glycitein 7-O-glucoside is uniquely suited for anti-allergic research because it combines significant IgE antibody suppression (~55% reduction at 10 mg/kg in rats) with potent DPPH (IC50 51 μM) and superoxide (IC50 708 μM) radical scavenging [4]. Critically, the 4'-O-glucoside positional isomer is inactive against IgE, meaning that procurement of the correct 7-O regioisomer is mandatory for anti-allergic studies [4]. No other single isoflavone glucoside—including daidzin or genistin—has demonstrated this specific combination of IgE-suppressive and antioxidant activities in parallel in vivo and in vitro assays.

Dental Caries Drug Discovery: S. mutans Glucosyltransferase and Antigen I/II Targeting

Computational screening against two key S. mutans virulence proteins (glucosyltransferase Gtf and antigen I/II) identified glycitein 7-O-glucoside as one of only four top candidates among 93 propolis compounds, with binding affinities exceeding those of native ligands acarbose and PMS [5]. Its distinct 6-methoxyisoflavone scaffold offers a chemotype alternative to genistin (the only other isoflavone glucoside among the top candidates), supporting SAR diversification in anti-caries lead optimization programs [5]. Procurement of glycitin rather than generic 'soy isoflavone mixtures' is essential for target-specific anti-caries research.

Quote Request

Request a Quote for 3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.